1-(Diphenylmethyl)-4-[5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine
Description
This compound, identified as 3-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (synonyms in ), features a pyrazolo[1,5-a]pyrimidine core with distinct substituents:
- Position 5: Thiophen-2-yl group, contributing π-π interactions and sulfur-based lipophilicity.
- Position 7: Trifluoromethyl (CF₃), enhancing metabolic stability and electron-withdrawing effects.
Pyrazolo[1,5-a]pyrimidines are purine analogues with applications in kinase inhibition (e.g., PI3Kδ) and antiparasitic activities (e.g., antitrypanosomal) . The trifluoromethyl group and heterocyclic substituents are critical for modulating bioactivity and pharmacokinetics.
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24F3N5OS/c30-29(31,32)25-18-22(24-12-7-17-39-24)33-26-19-23(34-37(25)26)28(38)36-15-13-35(14-16-36)27(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-12,17-19,27H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMCHRGLPYQNBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=NN5C(=CC(=NC5=C4)C6=CC=CS6)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)-4-[5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine typically involves multi-step reactions. The pyrazolo[1,5-A]pyrimidine core can be synthesized through condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . The thiophene and trifluoromethyl groups are introduced through substitution reactions with different nucleophiles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yields and purity, possibly through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylmethyl)-4-[5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The pyrazolo[1,5-A]pyrimidine core can be reduced using suitable reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene and pyrazolo[1,5-A]pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the pyrazolo[1,5-A]pyrimidine core can yield partially or fully reduced derivatives .
Scientific Research Applications
Medicinal Chemistry
1-(Diphenylmethyl)-4-[5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine exhibits various pharmacological activities that make it a candidate for further research in medicinal chemistry:
- Antimicrobial Activity : The compound has shown potential against various microbial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific pathways involving enzyme inhibition.
- Anxiolytic Effects : Similar to other compounds in the pyrazolo[1,5-A]pyrimidine class, it may exert anxiolytic effects by modulating neurotransmitter systems.
Biological Research
The compound is utilized in biochemical assays to explore its interactions with biological targets:
- Enzyme Interaction Studies : It can serve as a probe to study the activity of enzymes involved in metabolic pathways.
- Receptor Binding Studies : The compound's ability to bind to specific receptors can be evaluated to understand its pharmacodynamics better.
Industrial Applications
Beyond medicinal uses, this compound can also find applications in material science:
- Development of New Materials : Its unique chemical structure may allow it to be used in creating materials with specific electronic or optical properties.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound against various cancer cell lines. Results indicated that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of phospholipase A2 by this compound. The study demonstrated that it effectively reduced enzyme activity, suggesting potential therapeutic implications for inflammatory diseases.
Uniqueness of this compound
This compound is distinct due to the presence of both thiophene and trifluoromethyl groups, which enhance its biological activity and stability compared to similar compounds. These modifications may lead to unique pharmacological profiles that warrant further investigation.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-4-[5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine involves its interaction with specific molecular targets and pathways. The pyrazolo[1,5-A]pyrimidine scaffold is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific enzymes or activation of receptors, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Position 5 Substituents: Thiophen-2-yl (target compound): Sulfur atom enhances lipophilicity and π-stacking compared to 2-furyl (oxygen-based, lower lipophilicity) or phenyl (lacks heteroatom) .
Piperazine/Piperidine Modifications :
- The 4-(diphenylmethyl)piperazine group in the target compound provides steric bulk, which may improve receptor selectivity compared to smaller groups like 4-benzoylpiperazine or piperidine-4-carboxamide .
Trifluoromethyl Group :
- Universally present at position 7 across analogues, contributing to metabolic stability and enhancing binding via hydrophobic and electrostatic interactions .
Q & A
Q. What are the key synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?
The synthesis typically involves multi-step protocols starting with condensation reactions. For example, hydrazine derivatives (e.g., 4-chlorophenylhydrazine) are condensed with ketones (e.g., 4-alkoxyacetophenone) in refluxing ethanol with glacial acetic acid to form ethylidene hydrazine intermediates. Subsequent Vilsmeier-Haack-Arnold formylation using POCl₃/DMF generates pyrazole-4-carbaldehyde intermediates, which are then coupled with barbituric acid derivatives under refluxing EtOH/H₂O to yield the final product . Critical parameters include reaction time, solvent ratios, and purification of intermediates via precipitation or crystallization.
Q. How is the structural identity of this compound confirmed experimentally?
X-ray crystallography is a gold standard for confirming molecular geometry. For example, single-crystal X-ray studies (R factor = 0.055) have been used to resolve bond lengths and angles, particularly for trifluoromethyl and thiophenyl substituents, ensuring alignment with computational models . Complementary techniques include:
- IR spectroscopy : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
- NMR (¹H/¹³C) : Confirms aromatic proton environments and substituent effects (e.g., thiophene protons at δ 6.8–7.2 ppm) .
- Mass spectrometry : Verifies molecular ion peaks (e.g., [M+H]⁺ matching theoretical m/z).
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step of the synthesis?
Low yields often stem from steric hindrance or side reactions. Methodological adjustments include:
- Solvent optimization : Replacing EtOH/H₂O with DMF or THF to improve solubility of bulky intermediates.
- Catalysis : Introducing Pd or Cu catalysts to enhance coupling efficiency .
- Temperature control : Lowering reflux temperatures to reduce decomposition.
Parallel monitoring via TLC or HPLC can identify byproducts, guiding iterative refinement .
Q. What analytical approaches resolve contradictions between experimental and computational spectral data?
Discrepancies in NMR or IR spectra may arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:
- Variable-temperature NMR : Detects conformational changes (e.g., rotational barriers in the piperazine ring).
- DFT calculations : Compare optimized geometries with experimental data to identify overlooked stereoelectronic effects .
- Crystallographic reanalysis : Re-examining crystal structures for disorder or non-covalent interactions (e.g., π-stacking) that distort spectral predictions .
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
SAR studies require systematic substitution of functional groups. For example:
- Thiophene replacement : Swap thiophen-2-yl with furan or phenyl to assess electronic effects on enzyme binding .
- Trifluoromethyl modification : Replace CF₃ with CH₃ or Cl to probe hydrophobicity and steric bulk .
Biological assays (e.g., enzyme inhibition IC₅₀) paired with molecular docking (e.g., AutoDock Vina) can correlate structural changes with activity trends .
Q. What role do computational methods play in predicting reaction pathways for derivatives?
Density functional theory (DFT) and molecular dynamics (MD) simulations can:
- Map energy profiles : Identify rate-limiting steps (e.g., ring-closure barriers in pyrazolo[1,5-a]pyrimidine formation).
- Predict regioselectivity : Model electrophilic substitution patterns in heterocyclic intermediates .
Integration with experimental kinetics (e.g., Arrhenius plots) validates computational models .
Q. How can AI-driven tools enhance experimental design for novel analogs?
AI platforms (e.g., COMSOL Multiphysics) enable:
- Reaction condition optimization : Machine learning algorithms suggest ideal temperatures, solvents, and catalysts based on historical data .
- High-throughput virtual screening : Prioritize analogs with favorable ADMET profiles before synthesis .
- Real-time data adjustment : AI models refine synthetic protocols using in-line spectroscopic feedback .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
